(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine
Overview
Description
“(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine” is a chemical compound with the molecular formula C11H16N4 . It is also known as CBMPM.
Molecular Structure Analysis
The InChI code for this compound is1S/C11H16N4/c12-6-10-7-13-15-5-4-14(11(10)15)8-9-2-1-3-9/h4-5,7,9H,1-3,6,8,12H2
. This indicates the specific arrangement of atoms in the molecule. Physical and Chemical Properties Analysis
This compound has a molecular weight of 165.24 g/mol . It is a liquid at room temperature and should be stored at temperatures below -10°C .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of 1H-imidazo[1,2-b]pyrazole derivatives, including compounds structurally similar to "(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine," involves multicomponent reactions that yield a library of compounds with moderate to significant antimicrobial activity. These syntheses typically utilize a variety of starting materials and conditions to construct the imidazo[1,2-b]pyrazole core, which is then further functionalized to explore biological activities (Jayesh S. Babariya & Y. Naliapara, 2017).
Antimicrobial Activity
- A series of novel compounds structurally related to "this compound" were synthesized and evaluated for their antibacterial activity. These compounds were found to have varying degrees of efficacy against bacterial strains, highlighting the potential of these molecules as leads for the development of new antimicrobial agents (K. Prasad, 2021).
Potential Anticancer and Antipsychotic Activities
- Some derivatives of 1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidines, which share a similar core structure with "this compound," exhibited antipsychotic-like effects in preclinical tests without affinity for brain dopamine receptors, suggesting a unique biological profile that may lead to the development of novel antipsychotic medications without the typical side effects associated with dopamine receptor antagonism (H. A. Dewald et al., 1988).
Ligand Development for Metal Complexes
- Compounds containing the imidazo[1,2-b]pyrazole moiety have been utilized in the synthesis of metal complexes, demonstrating the versatility of these compounds as ligands. The resulting metal complexes have been characterized and evaluated for various applications, including catalysis and material science (Sunghye Choi et al., 2015).
Optical and Luminescent Properties
- Novel imidazo[1,5-a]pyridine derivatives have been synthesized, displaying interesting optical properties such as tunable luminescence, significant quantum yields, and large Stokes' shifts. These properties suggest potential applications in materials science and technology, particularly in the development of new luminescent materials (G. Volpi et al., 2017).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
- The pyrazole scaffold is a five-membered aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms . Such compounds often interact with proteins, enzymes, or receptors.
Target of Action
Biochemical Pathways
Properties
IUPAC Name |
[1-(cyclobutylmethyl)imidazo[1,2-b]pyrazol-6-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c12-7-10-6-11-14(4-5-15(11)13-10)8-9-2-1-3-9/h4-6,9H,1-3,7-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYHMUIFDGQSHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN3C2=CC(=N3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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